molecular formula C18H14Cl4N4OS B4580489 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B4580489
M. Wt: 476.2 g/mol
InChI Key: XLPCKDYQZPQMDG-UHFFFAOYSA-N
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Description

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the triazole ring in its structure contributes to its wide range of biological activities.

Preparation Methods

The synthesis of 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may lead to the formation of triazolone derivatives.

Scientific Research Applications

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of other biologically active compounds.

    Biology: The compound exhibits antimicrobial and anti-inflammatory activities, making it useful in biological studies.

    Medicine: Due to its anti-inflammatory properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The chlorophenyl groups may enhance its binding affinity to these targets, increasing its potency .

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

Compared to these compounds, 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide exhibits unique properties due to the presence of multiple chlorophenyl groups, which may enhance its biological activity and binding affinity to molecular targets.

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N4OS/c1-2-26-17(11-5-3-4-6-12(11)20)24-25-18(26)28-9-15(27)23-16-13(21)7-10(19)8-14(16)22/h3-8H,2,9H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPCKDYQZPQMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide

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